Ribociclib

Catalog No.
S002107
CAS No.
1211441-98-3
M.F
C23H30N8O
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ribociclib

CAS Number

1211441-98-3

Product Name

Ribociclib

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C23H30N8O

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)

InChI Key

RHXHGRAEPCAFML-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5

Synonyms

Ribociclib; LEE011; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5

Description

The exact mass of the compound Ribociclib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ribociclib, also known by its trade name Kisqali, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer in postmenopausal women. By inhibiting CDK4 and CDK6, ribociclib effectively blocks the cell cycle progression from the G1 phase to the S phase, leading to cell cycle arrest in cancer cells that depend on these pathways for proliferation .

The chemical formula for ribociclib is C23H30N8O, with a molecular weight of approximately 434.55 g/mol. The compound is characterized by its small molecular size and oral bioavailability, making it convenient for patient administration .

  • Ribociclib's primary mechanism of action involves inhibiting CDK4/6 enzymes. These enzymes play a critical role in cell cycle progression. By binding to CDK4/6, ribociclib disrupts this process and halts cancer cell proliferation [].
  • Ribociclib is intended for prescription use only and can cause severe side effects. It is important to consult with a healthcare professional for proper administration and monitoring [].

Mechanism of Action:

Ribociclib is a specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle progression by regulating the transition from G1 to S phase []. By inhibiting CDK4/6, ribociclib essentially halts cell division, hindering the growth and proliferation of cancer cells.

Application in Breast Cancer:

The primary focus of ribociclib research lies in its application for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer (ABC) []. Clinical trials, such as MONALEESA-2, have demonstrated its effectiveness in extending progression-free survival (PFS) and overall survival (OS) when combined with endocrine therapy compared to endocrine therapy alone [].

Immunomodulatory Effects:

Emerging research suggests that ribociclib might have additional benefits beyond cell cycle arrest. Studies like the RIBECCA trial indicate that ribociclib treatment can positively influence the immune response in patients with HR+ breast cancer []. It appears to activate the existing immune system rather than inducing a new one, potentially paving the way for combination therapies with immunotherapies to further enhance the immune response [].

That typically include:

  • Formation of Key Intermediates: Initial steps may involve the synthesis of key intermediates through standard organic reactions such as amination and alkylation.
  • Cyclization: Subsequent cyclization reactions are performed to form the bicyclic structure characteristic of ribociclib.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

The exact synthetic route may vary based on proprietary methods developed by pharmaceutical companies like Novartis .

Ribociclib's mechanism of action involves the inhibition of the cyclin D-CDK4/6 complexes, which play a crucial role in regulating the cell cycle. By preventing the phosphorylation of retinoblastoma protein (Rb), ribociclib leads to the sequestration of E2F transcription factors, effectively halting cell cycle progression and inducing apoptosis in susceptible cancer cells .

Clinical studies have demonstrated that ribociclib can significantly inhibit tumor growth in various estrogen receptor-positive models when used alone or in combination with other therapies such as aromatase inhibitors . Its efficacy has been further enhanced when combined with agents like letrozole or fulvestrant .

Ribociclib is primarily indicated for:

  • Breast Cancer Treatment: It is used in combination with aromatase inhibitors or fulvestrant for treating advanced breast cancer in postmenopausal women.
  • Clinical Trials: Ongoing research is exploring its efficacy against other cancer types and potential combinations with immunotherapy agents to enhance therapeutic outcomes .

Ribociclib has been shown to interact significantly with other drugs metabolized by CYP3A4. For instance:

  • Strong CYP3A4 Inhibitors: Co-administration with strong inhibitors like ritonavir can increase ribociclib exposure significantly.
  • Strong CYP3A4 Inducers: Conversely, strong inducers such as rifampicin can drastically reduce ribociclib levels, potentially compromising its efficacy .

Monitoring renal function is also essential due to its effects on renal transporters that may lead to increased creatinine levels during treatment .

Ribociclib belongs to a class of drugs known as CDK inhibitors. Other compounds in this class include:

Compound NameMechanism of ActionIndications
PalbociclibInhibits CDK4/6Breast cancer
AbemaciclibInhibits CDK4/6Breast cancer
DinaciclibBroad-spectrum CDK inhibitorVarious cancers

Uniqueness of Ribociclib

Ribociclib is unique among these compounds due to its specific profile concerning liver metabolism and interactions with CYP3A4. It has shown particular promise in combination therapies that enhance immune response against tumors, distinguishing it from others that may not have similar synergistic effects when combined with immunotherapy agents .

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

434.25425761 g/mol

Monoisotopic Mass

434.25425761 g/mol

Heavy Atom Count

32

Appearance

A crystalline solid

UNII

TK8ERE8P56

Drug Indication

Kisqali (ribociclib) is a selective cyclin-dependent kinase inhibitor, a class of drugs that help slow the progression of cancer by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6). These proteins, when over-activated, can enable cancer cells to grow and divide too quickly. Targeting CDK4/6 with enhanced precision may play a role in ensuring that cancer cells do not continue to replicate uncontrollably.
Kisqali is indicated for the treatment of women with hormone receptor (HR)�positive, human epidermal growth factor receptor 2 (HER2)�negative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In pre� or perimenopausal women, the endocrine therapy should be combined with a luteinising hormone�releasing hormone (LHRH) agonist.
Treatment of neuroblastoma

Livertox Summary

Ribociclib is a unique cyclin-dependent kinase inhibitor that is used in combination with aromatase inhibitors in the treatment of postmenopausal women with metastatic breast cancer. Ribociclib is associated with a moderate rate of serum aminotransferase elevations during therapy, and to clinically apparent liver injury in a proportion of these.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Inhibition of cyclin-dependent kinase 4 and 6 (CDK4/6) may provide protection against oncogenic processes in specific tissue types. For example, CDK4 is not required for normal mammary tissue development based on knockout mouse studies, but it is needed for growth of Ras-induced mammary tumors, suggesting a potential therapeutic window for treatment with lower toxicity. Ribociclib was reported to be a most selective CDK4/6 inhibitor and to have dose dependent antitumor activity in a number of preclinical models. It inhibited growth of tumor cells by arresting the cells at the G1 checkpoint, which prevents the tumor cells from proliferating.

Absorption Distribution and Excretion

Ribociclib is orally bioavailable, highly selective inhibitor of CDK4/6 kinases with inhibitory IC50 concentrations in the low nanomolar range. Following oral dosing, ribociclib was rapidly absorbed with median Tmax ranging from 1 to 5 hours. Plasma concentrations increased approximately 2- to 3-fold from Cycle 1 Day 1 to Cycle 1 Day 18/21 due to accumulation, with steady state reached by approximately Day 8 on the basis of trough concentrations after repeated daily dosing. Dose-proportionality analyses demonstrated that exposure to ribociclib increased with dose, with both Cmax and area under the curve (AUC) increasing slightly more than proportional to dose, over the dose range 50–1,200 mg/day

Wikipedia

Ribociclib
2,3-Epoxybutane

Biological Half Life

32.6 hours

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Kwapisz D. Cyclin-dependent kinase 4/6 inhibitors in breast cancer:
palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017
Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review.
PubMed PMID: 28741274.
2: Zangardi ML, Spring LM, Blouin GC, Bardia A. Ribociclib for post-menopausal
women with HR+/HER2- advanced or metastatic breast cancer. Expert Rev Clin
Pharmacol. 2017 Nov;10(11):1169-1176. doi: 10.1080/17512433.2017.1376653. Epub
2017 Sep 18. Review. PubMed PMID: 28875723.
3: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro
BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of
CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi:
10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.
4: Tripathy D, Bardia A, Sellers WR. Ribociclib (LEE011): Mechanism of Action and
Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in
Various Solid Tumors. Clin Cancer Res. 2017 Jul 1;23(13):3251-3262. doi:
10.1158/1078-0432.CCR-16-3157. Epub 2017 Mar 28. Review. PubMed PMID: 28351928.
5: Curigliano G, Criscitiello C, Esposito A, Intra M, Minucci S. Pharmacokinetic
drug evaluation of ribociclib for the treatment of metastatic, hormone-positive
breast cancer. Expert Opin Drug Metab Toxicol. 2017 May;13(5):575-581. doi:
10.1080/17425255.2017.1318848. Epub 2017 Apr 21. Review. PubMed PMID: 28395543.
6: Barroso-Sousa R, Shapiro GI, Tolaney SM. Clinical Development of the CDK4/6
Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care (Basel). 2016
Jun;11(3):167-73. doi: 10.1159/000447284. Epub 2016 Jun 22. Review. PubMed PMID:
27493615; PubMed Central PMCID: PMC4960359.

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